![molecular formula C17H18F2N4O4 B2667736 Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-89-3](/img/structure/B2667736.png)
Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines . These compounds are characterized by a pyrimidine ring fused with a 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . A common method for the preparation of triazolopyrimidines is the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . The reaction can be carried out in either a sequential or one-pot procedure . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Applications De Recherche Scientifique
Alkyl Rearrangement in Azaindolizine Compounds
The compound is related to azaindolizine compounds, which exhibit intriguing chemical behaviors, such as alkyl rearrangement. A study by Makisumi and Kanō (1963) explored the properties of similar triazolo[1,5-a]pyrimidine derivatives. They discovered that the alkyl group in these derivatives can rearrange to different positions on the ring structure, demonstrating the compound's potential for diverse chemical transformations (Makisumi & Kanō, 1963).
Tuberculostatic Activity
In medicinal chemistry, triazolopyrimidine derivatives have been investigated for their potential in treating tuberculosis. Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent, demonstrating that modifications in the triazolopyrimidine structure can influence tuberculostatic activity. This suggests potential applications of methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in developing new antituberculous medications (Titova et al., 2019).
Structural Rearrangement and Mechanism Studies
Lashmanova et al. (2019) investigated the rearrangement of thiazolopyrimidines into triazolopyrimidines, a process relevant to the synthesis and structural analysis of compounds like this compound. Understanding these rearrangements helps in comprehending the chemical behavior and potential applications of such compounds (Lashmanova et al., 2019).
Biological and Antioxidant Activities
The biological activity of triazolopyrimidine derivatives is a significant area of research. Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities. This research indicates the potential of this compound in similar biological applications (Gilava et al., 2020).
Influenza Virus Inhibition
Massari et al. (2017) explored the synthesis of triazolopyrimidine derivatives, identifying compounds with the potential to inhibit influenza virus RNA polymerase. This highlights the potential of this compound in antiviral research and drug development (Massari et al., 2017).
Propriétés
IUPAC Name |
methyl 7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O4/c1-4-10-13(15(24)26-3)14(23-17(22-10)20-8-21-23)9-5-6-11(27-16(18)19)12(7-9)25-2/h5-8,14,16H,4H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBGAXBUUUWUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
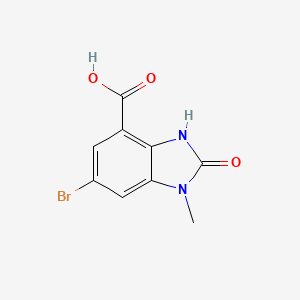
![N-(3,4-dimethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2667654.png)
![2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2667656.png)

![6-(Pyridin-4-yl)-2-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2667658.png)
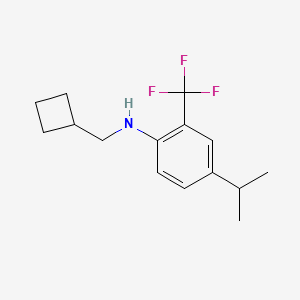
![1-(2-Methoxypyridin-4-yl)-4-[(oxolan-3-yl)methyl]piperazin-2-one](/img/structure/B2667662.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2667663.png)
![3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2667664.png)
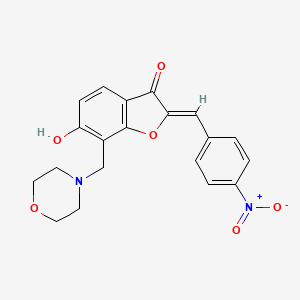
![N-cycloheptyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2667667.png)
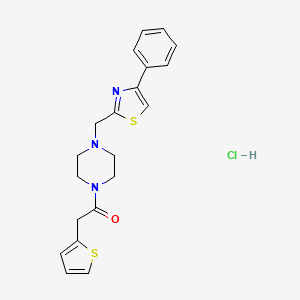
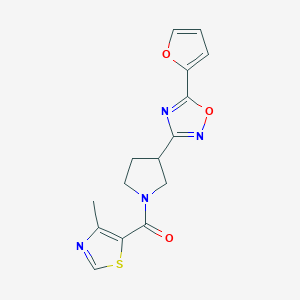
![ethyl 7-cyclohexyl-6-(3,4-difluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2667675.png)
